rac Efavirenz-d4 rac Efavirenz-d4
Brand Name: Vulcanchem
CAS No.:
VCID: VC16665672
InChI: InChI=1S/C14H9ClF3NO2/c15-9-3-4-11-10(7-9)13(14(16,17)18,21-12(20)19-11)6-5-8-1-2-8/h3-4,7-8H,1-2H2,(H,19,20)/i1D2,2D2
SMILES:
Molecular Formula: C14H9ClF3NO2
Molecular Weight: 319.70 g/mol

rac Efavirenz-d4

CAS No.:

Cat. No.: VC16665672

Molecular Formula: C14H9ClF3NO2

Molecular Weight: 319.70 g/mol

* For research use only. Not for human or veterinary use.

rac Efavirenz-d4 -

Specification

Molecular Formula C14H9ClF3NO2
Molecular Weight 319.70 g/mol
IUPAC Name 6-chloro-4-[2-(2,2,3,3-tetradeuteriocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one
Standard InChI InChI=1S/C14H9ClF3NO2/c15-9-3-4-11-10(7-9)13(14(16,17)18,21-12(20)19-11)6-5-8-1-2-8/h3-4,7-8H,1-2H2,(H,19,20)/i1D2,2D2
Standard InChI Key XPOQHMRABVBWPR-LNLMKGTHSA-N
Isomeric SMILES [2H]C1(C(C1([2H])[2H])C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F)[2H]
Canonical SMILES C1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Isotopic Labeling

rac Efavirenz-d4 has the molecular formula C₁₄H₅D₄ClF₃NO₂ and a molecular weight of 319.7 g/mol . Its structure retains the core benzoxazinone scaffold of Efavirenz, with deuterium atoms incorporated at the cyclopropyl moiety (positions 2,2,3,3) . The racemic mixture ensures equal representation of both enantiomers, which is essential for studying stereoselective metabolic pathways .

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number1246812-58-7
Exact Mass319.042 Da
LogP (Partition Coefficient)2.34
Topological Polar Surface Area82.28 Ų

Structural Relationship to Efavirenz

Efavirenz (C₁₄H₉ClF₃NO₂) undergoes hydroxylation via cytochrome P450 (CYP) enzymes, primarily CYP2B6, to form 8-hydroxy Efavirenz. rac Efavirenz-d4 mirrors this metabolite but replaces four hydrogens with deuterium, creating a mass shift detectable in mass spectrometry . This structural fidelity ensures that the labeled compound behaves similarly to the native metabolite during chromatographic separation, reducing matrix effects.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of rac Efavirenz-d4 involves deuterium exchange reactions at the cyclopropyl group. Key steps include:

  • Deuterium Incorporation: Reacting Efavirenz with deuterated reagents (e.g., D₂O or deuterated acids) under controlled conditions to replace hydrogens at the 2,2,3,3 positions of the cyclopropyl ring.

  • Racemic Resolution: Chiral chromatography or enzymatic resolution to isolate both enantiomers, followed by recombination to achieve the racemic mixture .

  • Purification: High-performance liquid chromatography (HPLC) or recrystallization to achieve ≥98% purity, as required for analytical standards.

Industrial Manufacturing

Industrial production scales these steps using continuous-flow reactors and automated purification systems. Quality control protocols include:

  • Isotopic Purity Analysis: Liquid chromatography-mass spectrometry (LC-MS) to verify deuterium incorporation ≥99.5%.

  • Chiral Purity Testing: Circular dichroism spectroscopy to confirm equal enantiomeric ratios .

Analytical Applications in Pharmacokinetics

Role as an Internal Standard

rac Efavirenz-d4 is indispensable in LC-MS/MS assays for quantifying Efavirenz metabolites in plasma, urine, and cerebrospinal fluid. Its deuterated structure generates a distinct mass-to-charge (m/z) ratio, avoiding overlap with endogenous compounds .

Table 2: Comparison of Analytical Performance

ParameterEfavirenzrac Efavirenz-d4
Retention Time (min)6.26.2
m/z (Quantifier Ion)316.1 → 244.1320.1 → 248.1
Lower Limit of Quantification0.1 ng/mL0.05 ng/mL

Case Study: Metabolic Profiling in HIV Patients

A 2024 study utilized rac Efavirenz-d4 to assess interpatient variability in Efavirenz metabolism. Researchers observed a 12-fold difference in 8-hydroxy Efavirenz concentrations among 200 participants, correlating with CYP2B6 genetic polymorphisms . This variability underscores the need for personalized dosing to mitigate neuropsychiatric adverse effects.

Pharmacokinetic and Metabolic Insights

Metabolic Pathways

Efavirenz undergoes hepatic metabolism via three primary routes:

  • 8-Hydroxylation: Catalyzed by CYP2B6, producing 8-hydroxy Efavirenz (major pathway) .

  • 7-Hydroxylation: Mediated by CYP2A6, associated with reduced antiretroviral activity.

  • Glucuronidation: Uridine diphosphate-glucuronosyltransferase (UGT) enzymes conjugate Efavirenz for renal excretion .

rac Efavirenz-d4 enables precise tracking of these pathways, revealing that CYP2B6 poor metabolizers exhibit 3.5-fold higher Efavirenz plasma concentrations than rapid metabolizers.

Drug-Drug Interactions

Co-administration with rifampicin, a CYP inducer, reduces Efavirenz exposure by 26%. Conversely, CYP inhibitors like fluconazole increase AUC (area under the curve) by 38%. These interactions necessitate therapeutic drug monitoring, facilitated by rac Efavirenz-d4-based assays.

Implications for HIV Therapy Optimization

Dose Adjustment Strategies

Population pharmacokinetic models incorporating rac Efavirenz-d4 data recommend:

  • Weight-Based Dosing: 600 mg/day for patients >60 kg vs. 400 mg/day for <50 kg.

  • CYP2B6 Genotyping: Tailoring doses for individuals with CYP2B6 516G>T polymorphisms to prevent toxicity .

Addressing Drug Resistance

Prolonged subtherapeutic Efavirenz concentrations drive HIV resistance mutations (e.g., K103N). rac Efavirenz-d4 assays help maintain plasma levels above the 1,000 ng/mL inhibitory concentration, reducing resistance risk by 64%.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator